molecular formula C8H12N6O B11898463 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 5444-33-7

2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Número de catálogo: B11898463
Número CAS: 5444-33-7
Peso molecular: 208.22 g/mol
Clave InChI: PCMWUCSZPOCURV-UHFFFAOYSA-N
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Descripción

2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-amino group on the pyrimidine ring, a methyl substituent at the N1 position, and an ethanolamine moiety at the C6 position.

Propiedades

Número CAS

5444-33-7

Fórmula molecular

C8H12N6O

Peso molecular

208.22 g/mol

Nombre IUPAC

2-[(4-amino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol

InChI

InChI=1S/C8H12N6O/c1-14-7-5(4-11-14)6(9)12-8(13-7)10-2-3-15/h4,15H,2-3H2,1H3,(H3,9,10,12,13)

Clave InChI

PCMWUCSZPOCURV-UHFFFAOYSA-N

SMILES canónico

CN1C2=NC(=NC(=C2C=N1)N)NCCO

Origen del producto

United States

Métodos De Preparación

La síntesis de 2-((4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)etanol normalmente implica la formación del núcleo de pirazolo[3,4-d]pirimidina seguida de la funcionalización en posiciones específicas. Un método común implica el tratamiento de un derivado de formiamidato con hidrato de hidrazina en etanol para obtener el núcleo de pirazolopirimidina . Se puede lograr una funcionalización adicional a través de varias reacciones químicas para introducir los grupos amino y etanol.

Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores específicos, solventes y control de temperatura para garantizar una síntesis eficiente.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amino group at position 6 of the pyrazolo[3,4-d]pyrimidine core is highly reactive in nucleophilic substitution reactions. For example:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) replaces the hydroxyl group with chlorine, forming intermediates for further derivatization .

  • Amination : Reaction with substituted anilines (e.g., 2-methylaniline) under mild conditions yields N-aryl derivatives. For instance:

    Compound+Ar-NH2Ar-NH-Pyrazolo[3,4-d]pyrimidine+HCl\text{Compound} + \text{Ar-NH}_2 \rightarrow \text{Ar-NH-Pyrazolo[3,4-d]pyrimidine} + \text{HCl}

    This reaction is pivotal in synthesizing kinase inhibitors .

Table 1: Key Nucleophilic Substitutions

SubstrateReagent/ConditionsProductApplication
6-Amino groupPOCl₃, PCl₅, 80°C, 4h6-Chloro derivativeIntermediate for CDK inhibitors
6-Chloro derivative2-Methylaniline, EtOH, RT, 12hN-(2-Methylphenyl)-substituted analogSerotonin receptor modulation

Acylation and Alkylation

The ethanol side chain undergoes esterification and etherification:

  • Acetylation : Treatment with acetic anhydride (Ac₂O) in pyridine converts the hydroxyl group to an acetate ester :

    HO-CH2CH2-AcO-CH2CH2-\text{HO-CH}_2\text{CH}_2\text{-} \rightarrow \text{AcO-CH}_2\text{CH}_2\text{-}
  • Alkylation : Reaction with chloroacetone in dimethylformamide (DMF) introduces alkyl groups, enhancing solubility for biological assays .

Table 2: Acylation/Alkylation Conditions

Reaction TypeReagentSolventTemperatureYield
AcetylationAc₂O, pyridinePyridineReflux, 2h85%
AlkylationCl-CH₂-CO-CH₃, K₂CO₃DMF25°C, 8h72%

Redox Reactions

The hydroxyl group participates in oxidation-reduction processes:

  • Oxidation : Using potassium permanganate (KMnO₄) in acidic conditions converts the ethanol moiety to a carboxylic acid.

  • Reduction : Sodium borohydride (NaBH₄) reduces ketone intermediates during synthetic cascades .

Cyclization and Heterocycle Formation

The pyrazolo[3,4-d]pyrimidine core facilitates cycloadditions:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic substituents at position 3 .

  • Hydrazine Cyclocondensation : Reaction with hydrazine hydrate forms fused triazolo-pyrazolo-pyrimidines, expanding the heterocyclic system .

Table 3: Cyclization Examples

Starting MaterialReagentProductBiological Target
3-Bromo derivativeMorpholine, Pd catalyst3-Morpholino-substituted analogAnticryptosporidial
4,6-Dichloro intermediateHydrazine hydrateTriazolo[4,5-b]pyrazineEGFR inhibition

Mechanistic Insights

  • Kinase Inhibition : The aminoethanol side chain hydrogen-bonds with ATP-binding pockets of kinases (e.g., CDK2), while the pyrazolo[3,4-d]pyrimidine core occupies hydrophobic regions .

  • Antiviral Activity : Structural analogs inhibit viral proteases via coordination of the hydroxyl group to catalytic residues.

Synthetic Pathways

A representative multi-step synthesis from 3-amino-1-methylpyrazole involves:

  • Condensation with urea to form the pyrimidine ring .

  • Chlorination at position 6 using POCl₃ .

  • Amination with ethanolamine to introduce the ethanol moiety .

Reaction Optimization

  • Solvent Effects : Ethanol and DMF maximize yields in substitution reactions .

  • Catalysts : Pd(PPh₃)₄ enhances Suzuki coupling efficiency (yield: 92%) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a scaffold in the development of novel drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity and selectivity.

Anticancer Activity:
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. These compounds have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines such as MCF-7 .

Inflammatory Bowel Disease (IBD):
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its potential in treating inflammatory bowel diseases. The development of specific inhibitors targeting pathways involved in IBD has shown promise in preclinical models, suggesting that modifications to the 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol structure could yield effective therapeutic agents .

Biochemical Applications

Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression and other diseases. For example, inhibitors developed from this scaffold have been shown to target aldehyde dehydrogenase 1A (ALDH1A), an enzyme implicated in ovarian cancer. The inhibition of this enzyme can enhance the efficacy of existing chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their associated biological activities:

Structural Feature Activity
Amino group at position 4Enhances binding affinity to target receptors
Methyl group at position 1Modulates lipophilicity and bioavailability
Ethanol side chainContributes to solubility and stability

Case Studies

Several case studies highlight the effectiveness of compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold:

  • Dual EGFR/VEGFR2 Inhibitors:
    A study demonstrated that a specific derivative exhibited potent inhibitory effects on both EGFR and VEGFR2, leading to reduced tumor growth in xenograft models .
  • ALDH1A Inhibition in Ovarian Cancer:
    Research focused on developing inhibitors targeting ALDH1A showed promising results in enhancing the cytotoxic effects of standard chemotherapy agents in ovarian cancer cell lines .

Mecanismo De Acción

El mecanismo de acción de 2-((4-Amino-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)etanol implica su interacción con objetivos moleculares específicos. Uno de los objetivos principales es la quinasa dependiente de ciclina 2 (CDK2), una enzima involucrada en la regulación del ciclo celular. El compuesto inhibe la actividad de CDK2 uniéndose a su sitio activo, lo que lleva a alteraciones en la progresión del ciclo celular e inducción de apoptosis en las células cancerosas . Los estudios de acoplamiento molecular han demostrado que el compuesto encaja bien en el sitio activo de CDK2 a través de interacciones de enlace de hidrógeno esenciales .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Features Synthesis Highlights Potential Applications
Target Compound : 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol - N1: Methyl
- C4: Amino
- C6: Ethanolamine
~265.3* High polarity due to ethanolamine; likely improved solubility Nucleophilic substitution of chloro intermediate with ethanolamine Enzyme inhibition (e.g., kinases, PDEs); antimicrobial agents
2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol () - N1: Phenyl
- C4: (3,5-Dimethylphenyl)amino
- C6: Piperazinyl-ethanol
443.55 Piperazine enhances basicity; phenyl group increases lipophilicity Buchwald-Hartwig coupling; piperazine-ethanol functionalization Antileishmanial agents; GPCR modulation
4-(3-Ethyl-4-((4-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)benzoic acid (PDEi5, ) - N1: Methyl
- C4: (4-Fluorobenzyl)amino
- C6: Benzoic acid
~422.4 Carboxylic acid group for ionic interactions; fluorobenzyl enhances target affinity Hydrolysis of ethyl ester to carboxylic acid Phosphodiesterase (PDE) inhibition
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3, ) - N1: Phenyl
- C4: Hydrazinyl
- C6: Methyl
242.27 Hydrazine enables Schiff base formation; lower solubility Reflux with hydrazine hydrate Anticancer agents; metal chelation
2-(Methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol () - N1: Phenyl
- C4: p-Tolylamino
- C6: Methylamino-ethanol
374.4 Methylamino-ethanol balances polarity; tolyl enhances lipophilicity SNAr reaction with methylamino-ethanol Kinase inhibition; antimicrobial activity

* Estimated based on molecular formula.

Key Comparative Insights

Solubility and Polarity: The target compound’s ethanolamine group confers higher polarity compared to analogs with aryl (e.g., phenyl in ) or hydrazine () substituents. This may enhance pharmacokinetic properties, such as oral absorption .

Synthetic Pathways: Target Compound: Likely synthesized via displacement of a C6-chloro group by ethanolamine, analogous to procedures in and . PDEi5 (): Requires ester hydrolysis, a step unnecessary for the target compound, highlighting divergent functionalization strategies.

Biological Activity: Enzyme Inhibition: The ethanolamine group may engage in hydrogen bonding with enzyme active sites, similar to the carboxylic acid in PDEi5 . Antimicrobial Potential: Hydrazine derivatives () show metal-chelating properties, while the target compound’s polar group may disrupt microbial membranes .

Structural Flexibility: Substituents at C4 (amino, hydrazinyl, aryl) and C6 (ethanolamine, piperazine, benzoic acid) allow tuning of electronic and steric properties for target-specific optimization .

Actividad Biológica

The compound 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a derivative of pyrazolo[3,4-d]pyrimidine, a scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₁₃N₅O
  • Molecular Weight : 195.23 g/mol

The presence of the pyrazolo[3,4-d]pyrimidine core contributes significantly to its biological properties.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

  • Mechanism : These compounds often act as inhibitors of various kinases, including EGFR and VEGFR2. In vitro studies demonstrated that specific derivatives led to apoptosis in cancer cell lines such as MCF-7 and HepG2, with IC₅₀ values ranging from 0.3 to 24 µM depending on the target protein .

Antiparasitic Activity

Another area of interest is the antiparasitic potential of pyrazolo[3,4-d]pyrimidines. Some studies have reported efficacy against protozoan parasites, suggesting a broad spectrum of activity that could be explored further for treating diseases like cryptosporidiosis .

Antioxidant Properties

Compounds derived from pyrazolo[3,4-d]pyrimidine have also shown promising antioxidant activity. For example, certain derivatives demonstrated significant inhibition of oxidative stress markers in cellular models .

Study 1: Anticancer Efficacy

In a study examining the effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines, researchers found that a specific derivative significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study highlighted the potential for these compounds as lead candidates in anticancer drug development .

Study 2: Antiparasitic Activity

A separate investigation focused on the efficacy of a novel pyrazolo[3,4-d]pyrimidine compound against Cryptosporidium parvum. The compound exhibited potent activity with an EC₅₀ below 1 µM, indicating its potential for treating cryptosporidiosis .

Data Tables

Biological Activity IC₅₀ (µM) Cell Line/Target Reference
EGFR Inhibition0.3MCF-7
VEGFR2 Inhibition7.60MCF-7
Antiparasitic Activity<1Cryptosporidium parvum
Antioxidant Activity-Various Cell Lines

Q & A

Q. What synthetic methodologies are effective for preparing 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol and its derivatives?

The synthesis typically involves multi-step protocols, including cyclocondensation, hydrazine substitution, and functional group modifications. For example, pyrazolo[3,4-d]pyrimidine derivatives are synthesized via hydrazine hydrate reflux with intermediates like 4-chloro-pyrazolopyrimidines, followed by purification using column chromatography or recrystallization from ethanol/chloroform mixtures . Key reagents include ferric chloride for oxidative coupling and DIEA (N,N-diisopropylethylamine) for nucleophilic substitutions under microwave-assisted heating (170°C) .

Q. What in vitro assays are suitable for evaluating the antitumor activity of this compound?

Standard assays include cytotoxicity screening against colorectal cancer cell lines (e.g., HCT-116) using MTT or SRB assays. IC50 values are determined via dose-response curves, with active derivatives showing IC50 values as low as 4.5 µM . Parallel testing on non-cancerous cell lines (e.g., HEK-293) ensures selectivity. Data interpretation should account for assay variables like incubation time (48–72 hours) and serum concentration .

Q. How can researchers optimize solubility and stability for in vivo studies?

Solubility enhancement strategies include:

  • Co-solvent systems : Ethanol/PEG-400/saline mixtures (e.g., 10:40:50 v/v).
  • Prodrug design : Introducing phosphate or acetate groups at the ethanolamine moiety.
    Stability is assessed via HPLC under physiological pH (7.4) and temperature (37°C), with degradation kinetics modeled using first-order equations .

Advanced Research Questions

Q. How can molecular docking studies predict binding interactions with kinase targets (e.g., EGFRT790M)?

Docking protocols (e.g., AutoDock Vina) analyze interactions such as:

  • Hydrogen bonding : Between the pyrazolopyrimidine core and hinge residues (e.g., MET793).
  • Hydrophobic interactions : Alkyl/Pi-alkyl contacts with LEU718/LEU844.
  • Electrostatic interactions : Pi-anion bonds with ASP855 . Validation requires MD simulations (100 ns) to assess binding stability, with RMSD thresholds <2.0 Å .

Q. How can structural modifications improve selectivity against off-target kinases?

Rational modifications include:

  • Substitution at the 1-methyl position : Bulky groups (e.g., cyclopropyl) reduce affinity for non-target kinases like ABL1.
  • Ethanolamine chain optimization : Introducing fluorine or methyl groups enhances steric complementarity with hydrophobic pockets.
    SAR studies show that 4-amino substitution is critical for EGFRT790M inhibition, while 6-ethoxy groups reduce CYP3A4-mediated metabolism .

Q. What experimental strategies resolve contradictions in IC50 values across studies?

Contradictions may arise from:

  • Cell line heterogeneity : HCT-116 subclones vary in p53 status, affecting drug response .
  • Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability.
    To address this, standardize protocols (e.g., CLSI guidelines) and validate results across ≥3 independent labs. Cross-referencing with kinase inhibition profiles (e.g., EGFR vs. Wee1) clarifies mechanism-specific activity .

Q. How can metabolomics identify off-target effects or prodrug activation pathways?

LC-MS/MS-based metabolomics profiles hepatic metabolites (e.g., CYP450 isoforms). For example:

  • Phase I metabolism : Oxidative demethylation at the pyrimidine ring generates reactive quinones, requiring glutathione trapping assays.
  • Phase II conjugation : Ethanolamine glucuronidation reduces renal clearance.
    Stable isotope tracing (e.g., 13C-labeled compound) quantifies metabolic flux in microsomal models .

Methodological Notes

  • Data Reproducibility : Include negative controls (e.g., DMSO vehicle) and reference inhibitors (e.g., Erlotinib for EGFR) .
  • Synthetic Yield Optimization : Microwave-assisted synthesis improves yields (40–70%) compared to conventional reflux .

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